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Compound of Interest

Compound Name: Tyk2-IN-19-d6

Cat. No.: B12375745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Tyk2-IN-19-d6 and PF-06826647,

two inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in the signaling of pro-inflammatory

cytokines. While extensive data is available for PF-06826647 (also known as Ropsacitinib), a

selective, orally administered TYK2 inhibitor, publicly accessible information regarding the

efficacy and experimental validation of Tyk2-IN-19-d6 is currently unavailable. Tyk2-IN-19-d6 is

described as a deuterium-labeled version of Tyk2-IN-19.

This guide will focus on the comprehensive dataset for PF-06826647, presenting its

mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols as a

benchmark for the evaluation of TYK2 inhibitors.

Mechanism of Action
PF-06826647 is a selective inhibitor of TYK2 that binds to the catalytically active JH1 domain.

[1] This inhibition blocks the signal transduction of key cytokines implicated in autoimmune

diseases, such as IL-12, IL-23, and Type I interferons.[2] The therapeutic potential of targeting

TYK2 is supported by genetic studies and clinical trials, offering a promising avenue for the

treatment of conditions like psoriasis.[3]
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The following tables summarize the quantitative data on the potency and clinical efficacy of PF-

06826647.

Table 1: In Vitro Potency and Selectivity of PF-06826647
Target Assay Type PF-06826647 IC50 (nM)

TYK2 Biochemical Assay 17

JAK1 Biochemical Assay 383

JAK2 Biochemical Assay 74

JAK3 Biochemical Assay >10,000

IL-12 induced pSTAT4 Human Whole Blood 14

Data sourced from publicly available research.[1][4]

Table 2: Clinical Efficacy of PF-06826647 in Plaque
Psoriasis (Phase 2b Study)

Treatment Group (once
daily)

PASI 90 at Week 16 (%) PASI 75 at Week 16 (%)

Placebo - -

PF-06826647 200 mg 33.0% -

PF-06826647 400 mg 46.5% -

PASI 90/75 represents a 90%/75% reduction in the Psoriasis Area and Severity Index. Data

from a randomized, double-blind, placebo-controlled study.

Table 3: Clinical Efficacy of PF-06826647 in Plaque
Psoriasis (Phase 1 Study)
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Treatment Group (once daily for 28 days)
Change from Baseline in PASI Score
(Least Squares Mean Difference vs.
Placebo)

Placebo -

PF-06826647 100 mg -3.49

PF-06826647 400 mg -13.05

Data from a randomized, double-blind, placebo-controlled, parallel-group study.

Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of TYK2 inhibitors are

provided below.

Biochemical Kinase Assay
Objective: To determine the in vitro potency of a compound against purified TYK2 and other

JAK family kinases.

Methodology:

Purified recombinant human TYK2, JAK1, JAK2, and JAK3 kinase domains are used.

The kinase reaction is initiated by adding ATP to a mixture of the kinase, a substrate peptide,

and the test compound at various concentrations.

The reaction is allowed to proceed for a specified time at a controlled temperature.

The amount of phosphorylated substrate is quantified using methods such as radiometric

assays (e.g., with 33P-ATP) or fluorescence-based detection systems.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

compound concentration.

Cellular Phospho-STAT Assay
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Objective: To assess the functional inhibition of TYK2-mediated signaling in a cellular context.

Methodology:

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.

Cells are pre-incubated with the test compound at various concentrations.

Signaling is stimulated with a TYK2-dependent cytokine, such as IL-12, to induce the

phosphorylation of STAT4.

After stimulation, the cells are fixed and permeabilized.

The levels of phosphorylated STAT4 (pSTAT4) are measured using flow cytometry with a

fluorescently labeled anti-pSTAT4 antibody.

IC50 values are determined by analyzing the dose-dependent inhibition of pSTAT4.

Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.

Methodology:

A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to

induce a psoriasis-like skin inflammation.

Mice are orally administered the test compound or a vehicle control daily.

Disease severity is assessed daily using the Psoriasis Area and Severity Index (PASI), which

scores erythema, scaling, and skin thickness.

At the end of the study, skin and spleen samples are collected for histological analysis and

measurement of pro-inflammatory cytokine levels (e.g., IL-17, IL-23) via methods like ELISA

or qPCR.

The efficacy of the compound is determined by its ability to reduce the PASI score, skin

thickness, and inflammatory markers compared to the vehicle control group.
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Caption: TYK2 Signaling Pathway and Inhibition by PF-06826647.
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Caption: General Experimental Workflow for TYK2 Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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